molecular formula C16H13N B7845919 2-Phenylindan-2-carbonitrile

2-Phenylindan-2-carbonitrile

Cat. No.: B7845919
M. Wt: 219.28 g/mol
InChI Key: SOBNCTBWNOWKJP-UHFFFAOYSA-N
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Description

2-Phenylindan-2-carbonitrile is an organic compound that belongs to the class of indan derivatives It features a phenyl group attached to the indan ring system, with a nitrile group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylindan-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of 2-phenyl-2-butenenitrile under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylindan-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the indan ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Phenylindan-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylindan-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The phenyl and indan rings provide a rigid framework that can interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindan-1-one: Similar structure but with a ketone group instead of a nitrile.

    2-Phenylindole: Contains an indole ring system instead of an indan ring.

    2-Phenylbenzofuran: Features a benzofuran ring system.

Uniqueness

The combination of the phenyl and indan rings with the nitrile group makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

2-phenyl-1,3-dihydroindene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c17-12-16(15-8-2-1-3-9-15)10-13-6-4-5-7-14(13)11-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBNCTBWNOWKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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